molecular formula C17H16N2O2 B1517924 N-[(2-aminophenyl)methyl]-N-methyl-1-benzofuran-2-carboxamide CAS No. 1153887-12-7

N-[(2-aminophenyl)methyl]-N-methyl-1-benzofuran-2-carboxamide

Cat. No. B1517924
M. Wt: 280.32 g/mol
InChI Key: XSRAOBHHWPYBSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include the type of compound it is (for example, an alkane, alkene, alcohol, etc.) and any functional groups present.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reactions, and the products formed.



Physical And Chemical Properties Analysis

This includes studying properties such as melting point, boiling point, solubility, density, and reactivity.


Scientific Research Applications

Histone Deacetylase Inhibition and Anticancer Activity N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound closely related to N-[(2-aminophenyl)methyl]-N-methyl-1-benzofuran-2-carboxamide, has been discovered as an orally active histone deacetylase (HDAC) inhibitor. It exhibits selectivity for HDACs 1-3 and 11 at submicromolar concentrations, effectively blocking cancer cell proliferation and inducing histone acetylation, cell-cycle arrest, and apoptosis. This compound has shown significant antitumor activity in vivo and is undergoing clinical trials, highlighting its potential as an anticancer drug (Zhou et al., 2008).

Orexin Receptor Antagonism and Insomnia Treatment Another compound, N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), demonstrates the versatility of benzofuran-2-carboxamide derivatives. SB-649868 is a novel orexin 1 and 2 receptor antagonist under development for the treatment of insomnia. Its metabolism and excretion pathways have been extensively studied in humans, showing principal elimination via feces and highlighting its pharmacokinetic profile (Renzulli et al., 2011).

Chemoselective Synthesis The chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates illustrates the synthetic utility of aminophenyl derivatives in creating compounds of biological interest. This method produces N-(2-hydroxyphenyl)benzamides, showcasing the potential for developing biologically active molecules through targeted synthetic strategies (Singh et al., 2017).

Antibacterial and Antifungal Activities Compounds derived from the benzofuran-2-carboxamide framework, such as thiophene-3-carboxamide derivatives, have shown antibacterial and antifungal activities. This underscores the broad potential of N-[(2-aminophenyl)methyl]-N-methyl-1-benzofuran-2-carboxamide and its analogs in contributing to the development of new antimicrobial agents (Vasu et al., 2003).

Safety And Hazards

This involves looking at the toxicity of the compound, any risks associated with handling or storing it, and the proper procedures for disposal.


Future Directions

This could involve potential applications of the compound, areas for further research, or possible modifications that could be made to the compound to enhance its properties or reduce its side effects.


For a specific analysis of “N-[(2-aminophenyl)methyl]-N-methyl-1-benzofuran-2-carboxamide”, I would recommend consulting a specialist or conducting a detailed literature search in scientific databases. Please note that handling and experimenting with chemicals should always be done under the guidance of a trained professional, following all safety protocols.


properties

IUPAC Name

N-[(2-aminophenyl)methyl]-N-methyl-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-19(11-13-7-2-4-8-14(13)18)17(20)16-10-12-6-3-5-9-15(12)21-16/h2-10H,11,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSRAOBHHWPYBSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1N)C(=O)C2=CC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-aminophenyl)methyl]-N-methyl-1-benzofuran-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[(2-aminophenyl)methyl]-N-methyl-1-benzofuran-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[(2-aminophenyl)methyl]-N-methyl-1-benzofuran-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[(2-aminophenyl)methyl]-N-methyl-1-benzofuran-2-carboxamide
Reactant of Route 4
N-[(2-aminophenyl)methyl]-N-methyl-1-benzofuran-2-carboxamide
Reactant of Route 5
N-[(2-aminophenyl)methyl]-N-methyl-1-benzofuran-2-carboxamide
Reactant of Route 6
N-[(2-aminophenyl)methyl]-N-methyl-1-benzofuran-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.